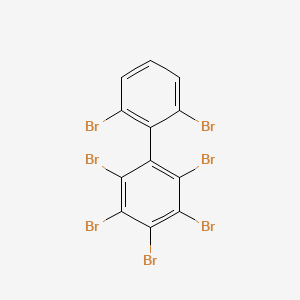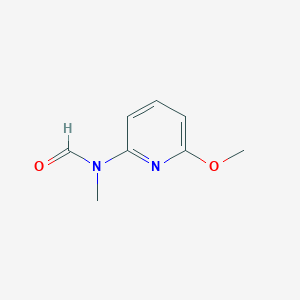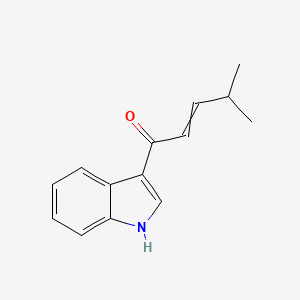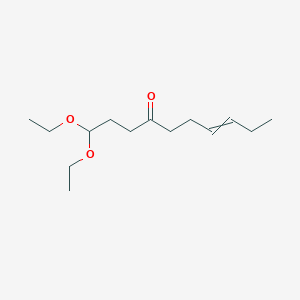
1,1'-Biphenyl, 2,2',3,4,5,6,6'-heptabromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- is a brominated biphenyl compound. Brominated biphenyls are a group of chemicals where bromine atoms are substituted onto the biphenyl structure. These compounds are known for their stability and resistance to degradation, making them useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- typically involves the bromination of biphenyl. This can be achieved through the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product. The bromination reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the reaction and control the temperature.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc and hydrochloric acid.
Oxidation Reactions: The biphenyl structure can be oxidized to form biphenyl quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Reduction: Zinc and hydrochloric acid or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of biphenyl derivatives with different functional groups.
Reduction: Formation of biphenyl with fewer bromine atoms or completely debrominated biphenyl.
Oxidation: Formation of biphenyl quinones or other oxidized biphenyl derivatives.
科学的研究の応用
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Used as a flame retardant in various materials due to its stability and resistance to degradation.
作用機序
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- involves its interaction with biological molecules. The bromine atoms on the biphenyl structure can interact with enzymes and receptors, potentially disrupting normal biological processes. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage.
類似化合物との比較
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- can be compared with other brominated biphenyls such as:
1,1’-Biphenyl, 2,2’,3,3’,4,5’,6,6’-octachloro-: Similar in structure but with chlorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Contains fluorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6-heptachloro-: Another chlorinated biphenyl with a different substitution pattern.
The uniqueness of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- lies in its specific bromination pattern, which imparts distinct chemical and physical properties compared to its chlorinated and fluorinated counterparts.
特性
CAS番号 |
119264-57-2 |
|---|---|
分子式 |
C12H3Br7 |
分子量 |
706.5 g/mol |
IUPAC名 |
1,2,3,4,5-pentabromo-6-(2,6-dibromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-2-1-3-5(14)6(4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H |
InChIキー |
FDSVFTKTWCIQCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)











![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)
